4-fluoro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide
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Overview
Description
4-fluoro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a complex structure with a fluorine atom, a phenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which is then coupled with a fluorinated benzamide. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
4-fluoro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Researchers investigate its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamides and oxadiazole derivatives, such as:
- 4-fluoro-N-(4-fluorophenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline
- Various indole derivatives
Uniqueness
What sets 4-fluoro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide apart is its unique combination of a fluorinated benzamide with an oxadiazole ring. This structure imparts specific chemical and biological properties that may not be present in other similar compounds, making it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C21H14FN3O2 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-fluoro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H14FN3O2/c22-16-12-10-15(11-13-16)20(26)23-18-9-5-4-8-17(18)21-24-19(25-27-21)14-6-2-1-3-7-14/h1-13H,(H,23,26) |
InChI Key |
HBBBMXPMUIPCHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3NC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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